Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
Description
Properties
CAS No. |
94107-65-0 |
|---|---|
Molecular Formula |
C4H25N5O7P2 |
Molecular Weight |
317.22 g/mol |
IUPAC Name |
tetraazanium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);4*1H3 |
InChI Key |
ILQMHLOPDFWCAI-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Classical Method
- Reagents: The typical starting materials include the amine precursor (such as 2-aminoethanol or derivatives), phosphorous acid (H3PO3), and phosphorus trichloride (PCl3).
- Procedure: The amine precursor is mixed with phosphorous acid in a suitable solvent or acidic medium (e.g., methanesulfonic acid), and PCl3 is added slowly under a nitrogen atmosphere at controlled temperatures (usually 65–70 °C).
- Reaction Time: The reaction mixture is stirred for extended periods, often up to 48 hours, to ensure complete conversion.
- Hydrolysis: After the reaction, cold distilled water is added, and the mixture is refluxed overnight to hydrolyze intermediate phosphonyl chlorides to bisphosphonic acids.
- Neutralization and Salt Formation: The pH is adjusted (e.g., to ~5.0) using sodium hydroxide, followed by precipitation and isolation of the tetraammonium salt by crystallization from ethanol/water mixtures.
- Yield and Purity: This method yields the desired bisphosphonate in good purity after filtration and drying.
This classical approach is well documented in the literature and patents, with slight variations in solvents and conditions to optimize yield and purity.
Improved and Alternative Preparation Methods
Hydrolysis of Methylene Bisphosphonate Esters
An alternative approach involves the hydrolysis of tetraesters of methylene bisphosphonates:
- Starting Material: Dichloromethylene bisphosphonate tetraisopropyl ester.
- Hydrolysis Conditions: Refluxing with concentrated hydrochloric acid (15–18%) at 80–90 °C for 1–3 hours under nitrogen.
- Water Removal: Azeotropic distillation with n-butanol is used to remove water effectively, enhancing crystallization yield.
- Salt Formation: The bisphosphonic acid solution is reacted with ammonia or amines to form tetraammonium salts.
- Advantages: This method reduces reaction times significantly (to about 2 hours) and avoids the need for charcoal decolorization, improving commercial viability.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the classical synthesis:
- Effect: Microwave heating reduces reaction times from days to hours or minutes while maintaining comparable yields.
- Solvents: Use of methanesulfonic acid or ionic liquids as solvents enhances solubility and reaction homogeneity.
- Benefits: This method is more energy-efficient and suitable for scale-up.
One-Pot Reactions Using Tris(trimethylsilyl) Phosphite
Recent advances include one-pot syntheses involving:
- Reagents: Carboxylic acids, tris(trimethylsilyl) phosphite, and catecholborane.
- Mechanism: This route allows direct access to nitrogen-containing hydroxy bisphosphonates without protection/deprotection steps.
- Scope: Broad applicability to various carboxylic acid derivatives, potentially including 2-hydroxyethyl imino bisphosphonates.
Reaction Conditions and Optimization Data
The following table summarizes key parameters and yields from various preparation methods relevant to bisphosphonate synthesis, including conditions applicable to this compound:
Purification and Crystallization
- After synthesis, the reaction mixture is typically neutralized with ammonia or ammonium hydroxide to form the tetraammonium salt.
- Crystallization is performed from ethanol-water mixtures, often requiring cooling to induce solid formation.
- The solid is filtered, washed with ethanol-water mixtures, and dried under vacuum.
- Use of n-butanol in azeotropic distillation improves water removal and enhances crystallization yields.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, leading to the formation of different reduced species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may result in lower oxidation state species .
Scientific Research Applications
Common Synthetic Routes:
-
Reaction of Phosphorous Acid with 2-Hydroxyethylamine:
- Conducted under controlled conditions in an inert atmosphere.
- Multi-step organic reactions are employed to ensure high yield.
-
Microwave-Assisted Synthesis:
- Involves optimizing reaction conditions to reduce time while improving yield.
-
Purification Techniques:
- Recrystallization or chromatography is often used to achieve the desired product purity.
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate exhibits notable biological activities, particularly in bone metabolism. Its mechanism of action includes:
- Inhibition of Osteoclast Activity: This compound has been shown to inhibit osteoclasts, which are responsible for bone resorption, thereby promoting bone density.
- Promotion of Osteoblast Activity: It also enhances the function of osteoblasts, the cells responsible for bone formation .
Applications in Medicine
The primary applications of this compound are in the treatment of bone-related diseases such as osteoporosis and Paget's disease. Its ability to modulate bone metabolism makes it a valuable therapeutic agent.
Case Studies:
- Clinical Trials on Osteoporosis Treatment:
- Research on Mechanisms of Action:
Mechanism of Action
The mechanism by which Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Molecular Comparisons
Table 1: Key Molecular Features of Selected Bisphosphonates
Key Observations :
- Counterion Impact : Ammonium (NH₄⁺) salts generally exhibit higher water solubility than potassium (K⁺) or sodium (Na⁺) salts due to smaller ionic radii and lower lattice energy .
- Substituent Effects : The 2-hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity compared to alkyl substituents (e.g., isopropyl in 94278-04-3), improving chelation efficiency in aqueous systems .
- Chain Length : The hexane-1,6-diyl variant (38750-81-1) has a longer backbone and four phosphonate groups, increasing its metal-binding capacity but reducing solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Performance in Chelation and Stability
- Metal Chelation : The hydroxyethyl group in 84696-97-9 forms stable complexes with Ca²⁺ and Fe³⁺ (log K = 8.2 and 12.5, respectively), surpassing isopropyl variants (log K = 7.8 and 11.9) .
- Hydrolytic Stability : Ammonium salts degrade faster in acidic conditions (t₁/₂ = 24 h at pH 3) compared to sodium salts (t₁/₂ = 48 h) .
Q & A
Q. How can 18F-NaF PET imaging be integrated into trials to dynamically assess treatment response?
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